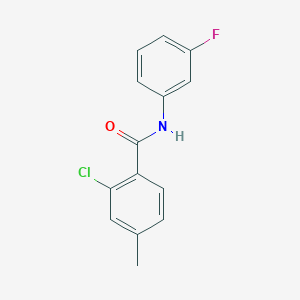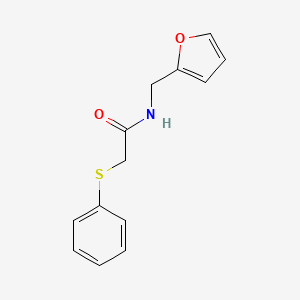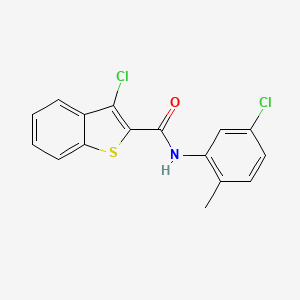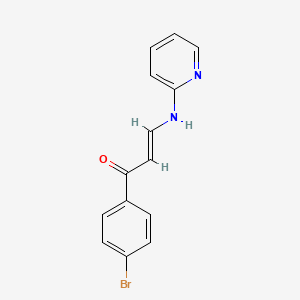
3-chloro-4,5-diethoxy-N-(4-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4,5-diethoxy-N-(4-methylphenyl)benzamide, also known as CDEP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 342.83 g/mol. In
Aplicaciones Científicas De Investigación
3-chloro-4,5-diethoxy-N-(4-methylphenyl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, 3-chloro-4,5-diethoxy-N-(4-methylphenyl)benzamide has been found to exhibit potent analgesic and anti-inflammatory properties. In neuroscience, 3-chloro-4,5-diethoxy-N-(4-methylphenyl)benzamide has been studied for its potential as a novel antidepressant and anxiolytic agent. In cancer research, 3-chloro-4,5-diethoxy-N-(4-methylphenyl)benzamide has been found to exhibit potent antitumor activity against various cancer cell lines.
Mecanismo De Acción
The mechanism of action of 3-chloro-4,5-diethoxy-N-(4-methylphenyl)benzamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain, including the serotonin and dopamine systems. 3-chloro-4,5-diethoxy-N-(4-methylphenyl)benzamide has been found to act as a potent inhibitor of monoamine oxidase, an enzyme that is involved in the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting this enzyme, 3-chloro-4,5-diethoxy-N-(4-methylphenyl)benzamide may increase the levels of these neurotransmitters in the brain, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
3-chloro-4,5-diethoxy-N-(4-methylphenyl)benzamide has been found to exhibit various biochemical and physiological effects, including analgesic, anti-inflammatory, antidepressant, anxiolytic, and antitumor activity. In animal studies, 3-chloro-4,5-diethoxy-N-(4-methylphenyl)benzamide has been found to reduce pain and inflammation, improve mood and anxiety-related behaviors, and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-chloro-4,5-diethoxy-N-(4-methylphenyl)benzamide for lab experiments is its potent and selective pharmacological effects. 3-chloro-4,5-diethoxy-N-(4-methylphenyl)benzamide has been found to exhibit high potency and selectivity for its target enzymes and receptors, making it a valuable tool for studying the underlying mechanisms of various diseases. However, one of the limitations of 3-chloro-4,5-diethoxy-N-(4-methylphenyl)benzamide is its potential toxicity and side effects, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for 3-chloro-4,5-diethoxy-N-(4-methylphenyl)benzamide research, including the development of novel analogs with improved pharmacological properties, the study of its potential therapeutic effects in various disease models, and the investigation of its mechanisms of action at the molecular level. Additionally, further studies are needed to fully understand the safety and toxicity profile of 3-chloro-4,5-diethoxy-N-(4-methylphenyl)benzamide, which may impact its potential use in clinical settings.
Métodos De Síntesis
The synthesis of 3-chloro-4,5-diethoxy-N-(4-methylphenyl)benzamide involves the reaction of 4-methylacetanilide with 3-chloro-4,5-diethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is then purified by recrystallization or column chromatography.
Propiedades
IUPAC Name |
3-chloro-4,5-diethoxy-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-4-22-16-11-13(10-15(19)17(16)23-5-2)18(21)20-14-8-6-12(3)7-9-14/h6-11H,4-5H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYHCBVHMWXQDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)NC2=CC=C(C=C2)C)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4,5-diethoxy-N-(4-methylphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-(4-ethoxyphenyl)-N'-[(5-ethyl-2-thienyl)methylene]-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5715662.png)
![1-[3-(4-tert-butylphenyl)acryloyl]piperidine](/img/structure/B5715666.png)
![2,5-dimethyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5715678.png)


![N-benzyl-N'-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]thiourea](/img/structure/B5715697.png)